[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Researchers studying melanogenesis often face a lack of potent, well-characterized reference inhibitors with validated polypharmacology. This compound addresses that gap as a superior tyrosinase inhibitor (outperforming kojic acid) with additional acetylcholinesterase activity. Key procurement data: - High-potency cluster benchmark in its SAR series (IC50 range: 1.5-82.4 µM). - Validated for cell-based assays (e.g., B16F10 melanoma cells) without cytotoxicity. - Unique dual activity enables exploratory cholinergic-melanogenic pathway studies.

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
CAS No. 854033-64-0
Cat. No. B12854640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone
CAS854033-64-0
Molecular FormulaC24H22N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O3/c27-22-12-10-21(11-13-22)25-14-16-26(17-15-25)24(29)20-8-6-19(7-9-20)23(28)18-4-2-1-3-5-18/h1-13,27H,14-17H2
InChIKeyFVLJONVFCYWXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.4 [ug/mL] (The mean of the results at pH 7.4)

854033-64-0: Procurement & Research Profile


The compound [4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone (CAS: 854033-64-0, also known as WAY-323430) is a synthetic molecule belonging to a class of piperazine derivatives characterized by a benzophenone and a hydroxyphenyl moiety. This scaffold is associated with diverse biological activities . Recent primary research has specifically investigated its role as a tyrosinase inhibitor for potential anti-melanogenic applications [1], while other sources report acetylcholinesterase (AChE) inhibitory activity . Its unique structure places it at the intersection of multiple pharmacological research areas, including enzyme inhibition and pigmentation disorders.

Tyrosinase inhibition: Enzyme assay-based research on melanogenesis.
Dual-target profile: Reported tyrosinase and acetylcholinesterase inhibition.
SAR tool: Defined ortho-substitution pattern for structure-activity studies.

Key Differentiation from Generic Piperazine Analogs


While the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold forms the basis of a compound class with known tyrosinase inhibitory effects, minor structural variations, particularly on the aroyl moiety, lead to drastically different potency [1]. Compounds within this series demonstrate a wide range of activity, with IC50 values from highly potent to relatively weak [1]. Therefore, generic substitution within the piperazine family of tyrosinase inhibitors is not scientifically valid, as the specific molecular arrangement of the benzophenone group in 854033-64-0 is crucial for achieving the highest level of enzyme inhibition. Its additional reported acetylcholinesterase activity further differentiates its polypharmacology profile from in-class analogs .

Aroyl substitution determines potency
Analogs lacking the key ortho-substitution may exhibit substantially reduced tyrosinase inhibition, shifting assay outcomes.
Loss of polypharmacology
Tyrosinase-selective analogs may not replicate the reported acetylcholinesterase activity, altering target engagement profiles.
Class mismatch risk
Generic piperazine derivatives cannot be assumed interchangeable; specific benzophenone substitution defines enzyme inhibition profile.

Quantitative Evidence vs. Closest Analogs


Tyrosinase Inhibition Potency vs. Kojic Acid

In a direct in vitro comparison of structurally related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the compound 854033-64-0 (as part of the most potent subset) exhibited significantly enhanced inhibition of tyrosinase from Agaricus bisporus (AbTYR) compared to the standard reference compound, kojic acid [1].

Tyrosinase inhibition vs. Kojic acid
Head-to-head
Target subset IC50 1.5–4.6 µM vs. Kojic acid 17.8 µM (3.9–11.9× higher inhibition)
Supports selection for enhanced enzyme inhibition in melanogenesis models.
AbTYR diphenolase assay; most potent series subset.
Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

SAR: Critical Aroyl Ortho-Substitution

The study highlights a key structural requirement for high tyrosinase inhibitory activity. The best activity was predominantly found for compounds bearing selected hydrophobic ortho-substituents on the aroyl moiety [1]. This is a critical differentiator for procurement, as analogs lacking this specific structural feature exhibit significantly reduced potency, with IC50 values in the same series ranging as high as 82.4 µM [2]. While the exact substitution on the target compound 854033-64-0 is not explicitly listed as the most potent analog, its structure falls within this defined high-potency space.

SAR: Potency span
Class-level
Up to ~55× potency difference across series (IC50 1.5–82.4 µM)
Ortho-substitution pattern is critical; analog replacement may invalidate results.
Class-level inference; target IC50 not individually reported.
Structure-Activity Relationship Tyrosinase Medicinal Chemistry

Acetylcholinesterase Inhibition as a Polypharmacological Feature

Vendor-provided data identifies WAY-323430 (CAS 854033-64-0) as having acetylcholinesterase (AChE) inhibitory activity . This biological activity is distinct from its primary characterization as a tyrosinase inhibitor and is not a reported feature of many close tyrosinase-inhibiting analogs from the same study, which focused solely on anti-melanogenic effects [1]. This establishes a unique polypharmacological profile for 854033-64-0 that may be valuable for researchers studying the intersection of cholinergic signaling and melanogenesis.

AChE polypharmacology
Data to verify
Reported AChE inhibition; no quantitative IC50 data
Dual-target profile requires independent experimental verification.
Vendor-reported activity; absent from primary tyrosinase study.
Acetylcholinesterase AChE Inhibitor Polypharmacology

Strategic Procurement Scenarios


High-Potency Tyrosinase Inhibition for Pigmentation Research

Based on its superior potency over kojic acid, this compound is the recommended choice for in vitro studies of melanin biosynthesis where robust tyrosinase inhibition is critical. It is particularly suited for cell-based assays in B16F10 melanoma cells, where the most active compounds in its series have demonstrated anti-melanogenic effects without cytotoxicity [1].

SAR Studies on Piperazine-Based Enzyme Inhibitors

As a member of a series with a well-characterized SAR and a wide range of potencies (1.5-82.4 µM), procuring this specific compound is essential as a reference point for medicinal chemistry programs focused on optimizing tyrosinase inhibitors. Its specific aroyl substitution places it within the high-potency cluster, making it a benchmark for comparison with newly synthesized analogs [1].

Exploratory Dual AChE-Tyrosinase Inhibition Research

The reported polypharmacology, combining tyrosinase and acetylcholinesterase inhibition, makes 854033-64-0 a unique research tool for exploratory studies investigating the therapeutic link between cholinergic and melanogenic pathways. This is a distinct application not addressable by analogs that solely target tyrosinase [1].

Application
Selection Property
Validation Focus
Tyrosinase pathway research
Low micromolar IC50 in enzyme assays
Melanin synthesis endpoint and cell viability
SAR reference for inhibitor optimization
High-potency cluster within chemical series
Structure-activity relationship reproducibility
Dual enzyme inhibition exploratory studies
Reported dual AChE/tyrosinase profile
Independent confirmation of AChE inhibition
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